N,N-dibutylpyridin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dibutylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-3-5-11-15(12-6-4-2)13-7-9-14-10-8-13/h7-10H,3-6,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWJOISQKOAUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400544 | |
| Record name | N,N-dibutylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69008-71-5 | |
| Record name | N,N-dibutylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Innovations for N,n Dibutylpyridin 4 Amine
Direct Synthesis Routes to N,N-Dibutylpyridin-4-amine
Direct synthesis methods provide straightforward pathways to this compound, often involving readily available starting materials.
Reaction of Butyl Acetylacetone (B45752) (Imine-Pyridine) with Dibutylamine (B89481)
The reaction between an imine derived from a β-dicarbonyl compound and a secondary amine represents a potential, though less commonly documented, route for the formation of N,N-dialkylaminopyridine derivatives. This type of condensation and cyclization reaction can be influenced by the nature of the reactants and the reaction conditions. For instance, the Michael addition of acetylacetone to crotonaldehyde (B89634) can be catalyzed by dibutylamine. rsc.org The initial step involves the formation of an iminium intermediate between dibutylamine and the aldehyde. rsc.org While this specific reaction leads to a different product, the underlying principles of imine/enamine formation and subsequent cyclization are relevant to the synthesis of substituted pyridines. The direct reaction of a suitably designed β-dicarbonyl precursor with dibutylamine could theoretically lead to the formation of the this compound ring system, although specific examples for this exact transformation are not prevalent in the reviewed literature.
Reactions Involving Pyridin-4-amine and Butyl Halides under Basic Conditions
A more conventional and widely practiced approach for the synthesis of this compound involves the N-alkylation of 4-aminopyridine (B3432731) with butyl halides. This method relies on the nucleophilic character of the exocyclic amino group of 4-aminopyridine. To achieve dialkylation and prevent the undesired alkylation of the pyridine (B92270) ring nitrogen, the use of a strong base is essential.
One documented procedure involves the reaction of 4-chloropyridine (B1293800) hydrochloride with an excess of dibutylamine. In this method, the vial is heated to a high temperature (170 °C) for a couple of hours. uni-muenchen.de The resulting product is then isolated after workup with a suitable solvent like dichloromethane (B109758) and washing. uni-muenchen.de
Another strategy involves the direct reaction of 4-aminopyridine with an excess of a base, such as potassium t-butoxide (t-BuOK), and an alkyl halide. nih.gov This method has been successfully employed for the synthesis of various symmetrically dialkylated 4-aminopyridines. nih.gov The reaction is typically carried out in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) at room temperature. nih.gov The strong base deprotonates the amino group, increasing its nucleophilicity and facilitating the subsequent reaction with the alkyl halide.
| Starting Material 1 | Starting Material 2 | Base | Solvent | Temperature | Product | Reference |
| 4-Chloropyridine Hydrochloride | Dibutylamine | Pyridine | None | 170 °C | This compound | uni-muenchen.de |
| 4-Aminopyridine | Alkyl Halide | t-BuOK | DMSO | Room Temp. | N,N-Dialkyl-4-aminopyridine | nih.gov |
Catalytic Approaches in the Synthesis of Aminopyridine Derivatives
Catalytic methods, particularly those employing transition metals, offer efficient and versatile routes to C-N bond formation, which is central to the synthesis of aminopyridines.
Transition Metal-Catalyzed C-N Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of N-aryl and N-heteroaryl amines. These methods often provide high yields and good functional group tolerance under relatively mild conditions.
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds. Modern modifications of this reaction have made it a more versatile and milder method for the amination of aryl and heteroaryl halides. frontiersin.orgorganic-chemistry.org These reactions typically involve a copper(I) catalyst, a base, and often a ligand to facilitate the coupling process. frontiersin.orgnih.gov
Copper-catalyzed amination has been successfully applied to the synthesis of various N-substituted aminopyridines. For instance, the coupling of 4-chloropyridinium chloride with various anilines has been achieved using a stable Cu(I) catalyst supported on a weakly acidic polyacrylate resin, eliminating the need for additional stabilizing ligands. mdpi.com The reaction conditions, including the choice of base and solvent, can influence the product distribution, sometimes yielding both mono- and bis-pyridylated amines. mdpi.com
A study on the CuI-catalyzed Ullmann amine cross-coupling in deep eutectic solvents demonstrated the synthesis of N,N-dibutylpyridin-2-amine from the corresponding halo-pyridine and dibutylamine in good yield. frontiersin.org This highlights the potential of copper catalysis for the preparation of N,N-dialkylaminopyridines. The reaction proceeds under relatively mild conditions (60–100°C) in the absence of a ligand. frontiersin.org
| Aryl/Heteroaryl Halide | Amine | Catalyst | Base | Solvent/Medium | Temperature | Product | Yield | Reference |
| 4-Chloropyridinium chloride | Anilines | Resin-supported Cu(I) | Various | Isopropyl alcohol | Reflux | N-(pyridin-4-yl)benzene amines | Moderate to Good | mdpi.com |
| (Hetero)aryl halides (Br, I) | Aliphatic secondary amines | CuI | K₂CO₃ | Deep Eutectic Solvent | 60-100 °C | N,N-Dialkyl(hetero)arylamines | up to 98% | frontiersin.org |
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are among the most powerful and versatile methods for the synthesis of arylamines. organic-chemistry.orgnih.gov These reactions typically employ a palladium catalyst in combination with a suitable phosphine (B1218219) ligand and a base.
This methodology has been extensively used for the coupling of a wide range of primary and secondary amines with aryl and heteroaryl halides, including chloropyridines. nih.gov The choice of ligand is crucial for the success of these reactions, with specific ligands being developed for the coupling of primary and secondary amines. nih.gov The arylation of secondary amines like morpholine (B109124) and N-methylaniline with aryl chlorides has been achieved with very low catalyst loadings. nih.gov
While direct examples for the synthesis of this compound using this method were not found in the provided search results, the general applicability of palladium-catalyzed amination to a broad scope of amines and heteroaryl halides strongly suggests its feasibility for this transformation. organic-chemistry.orgnih.govrsc.org The reaction conditions would likely involve a palladium precatalyst, a suitable phosphine ligand, and a base such as sodium tert-butoxide.
Ligand Design and Optimization for Amination Catalysis
The successful synthesis of this compound via palladium-catalyzed C-N cross-coupling is highly dependent on the choice of ligand. The ligand stabilizes the palladium catalyst, enhances its reactivity, and influences the selectivity of the reaction. uwindsor.ca For the coupling of a secondary alkylamine like dibutylamine with a heteroaryl halide such as 4-chloropyridine, the selection of a suitable ligand is critical to achieving high yields and preventing side reactions. acs.org
The Buchwald-Hartwig amination involves a catalytic cycle that begins with the formation of an active Pd(0) species. This species undergoes oxidative addition with the aryl halide (e.g., 4-chloropyridine). Following this, the amine (dibutylamine) coordinates to the palladium center, and subsequent reductive elimination forms the desired this compound product, regenerating the Pd(0) catalyst. wuxiapptec.com
Research has shown that bulky, electron-rich phosphine ligands are highly effective for these transformations. uwindsor.ca Dialkylbiaryl phosphines and N-heterocyclic carbenes (NHCs) are among the most successful classes of ligands developed for this purpose. acs.orgacs.org For instance, proazaphosphatrane ligands have demonstrated high efficiency in the amination of chloropyridines with various amines. researchgate.net The optimization of the catalytic system often involves screening different ligands, bases, and solvents to find the ideal conditions for a specific substrate combination. wuxiapptec.com
Table 1: Common Ligand Classes for Buchwald-Hartwig Amination of (Hetero)aryl Halides
| Ligand Class | Example Ligand | Key Characteristics & Applications |
|---|---|---|
| Dialkylbiaryl Phosphines | XPhos, t-BuXPhos | Highly effective for a broad range of aryl and heteroaryl halides, including chlorides. unistra.fr Known for high activity and selectivity, even at low catalyst loadings. acs.org |
| Ferrocenyl Phosphines | QPhos | Provides a remarkably active catalyst for C-N coupling of aryl chlorides and bromides with both primary and secondary amines. researchgate.net |
| N-Heterocyclic Carbenes (NHCs) | PEPPSI-IPr(NMe2)2 | Offers a powerful catalytic system for the amination of aryl tosylates, demonstrating the importance of stereoelectronic modifications. acs.org |
| Proazaphosphatranes | P(i-BuNCH2CH2)3N | Generates highly active and general catalysts for the amination of electronically diverse aryl chlorides, including chloropyridines. researchgate.net |
The choice of base is also crucial, with common options including sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and weaker inorganic bases like potassium carbonate (K2CO3) or potassium phosphate (B84403) (K3PO4). wuxiapptec.com The use of weaker bases can improve tolerance for sensitive functional groups on the substrates. wuxiapptec.com
Green Chemistry Principles Applied to Aminopyridine Synthesis
The synthesis of aminopyridines is increasingly guided by the principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. solubilityofthings.comrroij.com Key principles include waste prevention, maximizing atom economy, using safer solvents, and improving energy efficiency. acs.org
Utilization of Environmentally Benign Solvents and Reaction Media (e.g., Deep Eutectic Solvents)
A significant advancement in green synthesis is the replacement of volatile organic solvents (VOCs) with more environmentally friendly alternatives. Deep Eutectic Solvents (DESs) have emerged as promising media for catalytic reactions. mdpi.com DESs are mixtures of two or more components, typically a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like urea (B33335) or glycerol), which form a eutectic with a melting point much lower than the individual components. mdpi.comresearchgate.net
These solvents offer several advantages:
Low Volatility and Flammability: Reducing risks of air pollution and fire hazards.
Biodegradability and Low Toxicity: Many DESs are composed of natural and renewable compounds. frontiersin.org
Recyclability: The catalytic system, including the DES, can often be recycled and reused, increasing the sustainability of the process. researchgate.netnih.gov
Enhanced Catalytic Activity: DESs can act as both the solvent and a co-catalyst, sometimes eliminating the need for an additional ligand in coupling reactions. mdpi.comfrontiersin.org
For the synthesis of this compound, employing a DES like choline chloride/glycerol could facilitate the palladium- or copper-catalyzed C-N coupling reaction under milder conditions. mdpi.comrsc.org Studies on Ullmann amine synthesis have shown that CuI-catalyzed coupling of aryl halides with various amines proceeds smoothly in DESs without any additional ligands, with the DES and catalyst being effectively recycled. frontiersin.org
Table 2: Examples of Deep Eutectic Solvents (DESs) in Synthesis
| Hydrogen Bond Acceptor | Hydrogen Bond Donor | Molar Ratio | Common Applications |
|---|---|---|---|
| Choline Chloride (ChCl) | Urea | 1:2 | Palladium- and Copper-catalyzed cross-coupling reactions. mdpi.comfrontiersin.org |
| Choline Chloride (ChCl) | Glycerol (Gly) | 1:2 | Ullmann amine synthesis, providing high yields at moderate temperatures. mdpi.comfrontiersin.org |
| Choline Chloride (ChCl) | Levulinic Acid | 1:1 | Used in the preparation of supported palladium catalysts. researchgate.net |
Process Efficiency and Waste Reduction in Aminopyridine Synthesis
Improving process efficiency is a core tenet of green chemistry, focusing on maximizing atom economy and minimizing waste. acs.org Traditional multi-step syntheses for compounds like 4-aminopyridine often suffered from low yields (30-40%) and generated significant waste. semanticscholar.org Modern approaches aim to streamline these processes.
Key strategies for enhancing efficiency include:
One-Pot Reactions: Combining multiple reaction steps into a single procedure without isolating intermediates reduces solvent use, energy consumption, and waste. A one-step synthesis of 4-aminopyridine from 4-cyanopyridine (B195900) using a sodium tungstate (B81510) catalyst in an aqueous solution has been developed, achieving high purity and yields around 85%. google.com
Catalyst Optimization: Developing highly active catalysts allows for lower catalyst loadings (sometimes at sub-mol % levels), which reduces costs and the amount of residual metal in the final product. beilstein-journals.org
Process Mass Intensity (PMI): This metric, which is the ratio of the total mass of materials used to the mass of the final product, is used to quantify the "greenness" of a process. Applying green chemistry principles can lead to dramatic reductions in PMI. acs.org For example, redesigning the synthesis of sildenafil (B151) led to a reduction in the solvent waste per kilogram of product from 1300 L to just 7 L. greenchemistry-toolkit.org
Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing, including improved heat and mass transfer, enhanced safety, and reduced reaction times. researchgate.netacs.org Transposing a batch reaction to a continuous microreactor can decrease the required reaction time by an order of magnitude or more. researchgate.net
For the synthesis of this compound, implementing a one-pot Buchwald-Hartwig amination in a flow reactor using a recyclable DES would represent a highly efficient and green process. Such an approach would maximize atom economy, minimize waste, and adhere to the principles of sustainable chemical manufacturing. rsc.org
| Energy Efficiency | Often requires high temperatures/reflux semanticscholar.org | Milder conditions often possible | Improved energy efficiency, faster reaction times acs.org |
Catalytic Mechanisms and Applications of N,n Dibutylpyridin 4 Amine in Organic Transformations
N,N-Dibutylpyridin-4-amine as a Nucleophilic Organocatalyst
This compound belongs to the class of 4-dialkylaminopyridines (4-DAAPs), which are renowned for their exceptional catalytic activity in acylation and other reactions. solubilityofthings.comthieme-connect.de The high nucleophilicity of the pyridine (B92270) nitrogen is enhanced by the electron-donating effect of the dibutylamino group through resonance, making it significantly more reactive than pyridine itself. wikipedia.org This enhanced nucleophilicity allows it to act as a potent catalyst in numerous chemical transformations. solubilityofthings.comrsc.org
Catalysis in Esterification and Amide Bond Formation Reactions
This compound and its analogs are highly efficient catalysts for esterification and amidation reactions, particularly in the acylation of sterically hindered alcohols and amines. thieme-connect.denih.gov The general mechanism for acylation, such as esterification with an acid anhydride, involves the initial reaction of the catalyst with the acylating agent (e.g., acetic anhydride). wikipedia.org This forms a highly reactive N-acylpyridinium ion intermediate. wikipedia.orgwiley.com This intermediate is much more electrophilic than the original anhydride, rendering it susceptible to nucleophilic attack by an alcohol or amine.
The subsequent steps involve the attack of the alcohol or amine on the N-acylpyridinium intermediate, leading to the formation of the desired ester or amide and the release of the catalyst. An auxiliary base is often used to neutralize the acid byproduct, which allows the catalyst to be regenerated and participate in another catalytic cycle. wikipedia.org
The effectiveness of 4-dialkylaminopyridine catalysts, including the dibutyl derivative, is influenced by a complex interplay of factors such as the catalyst structure, the acylating agent, the presence of an auxiliary base, and the solvent used. wiley.comepa.gov
Below is a table summarizing the application of 4-dialkylaminopyridine catalysts in acylation reactions, which illustrates the conditions under which this compound and related compounds are effective.
| Catalyst | Substrate | Acylating Agent | Conditions | Product Yield |
| 4-(Dimethylamino)pyridine (DMAP) | Inert Alcohols/Phenols | Acid Anhydride | Base-free | High |
| 4-(Dimethylamino)pyridine (DMAP) | Secondary Alcohols | Acetic Anhydride | Triethylamine, CH2Cl2 | Variable |
| Chiral DMAP derivative | Secondary Amines | O-acylated azlactone | Not specified | High |
This table represents typical applications of DMAP and its derivatives, which are structurally and functionally similar to this compound.
Role in Alkyd Condensation and Alkylation Processes
This compound and its analogs are also utilized in various condensation and alkylation reactions. solubilityofthings.comgoogle.com In condensation reactions, such as the Knoevenagel condensation, 4-dialkylaminopyridines can act as a base to deprotonate active methylene (B1212753) compounds, generating a nucleophile that then attacks a carbonyl compound. researchgate.net
In alkylation reactions, which involve the transfer of an alkyl group, this compound can serve as a nucleophilic catalyst or as a base to facilitate the reaction. wikipedia.orgmasterorganicchemistry.com For instance, in the N-alkylation of amines with alkyl halides, the catalyst can enhance the rate of reaction. However, these reactions can be complicated by overalkylation, where the product amine is more nucleophilic than the starting amine and reacts further. masterorganicchemistry.com The use of this compound as a catalyst is particularly relevant in the synthesis of quaternary ammonium (B1175870) salts from tertiary amines, where overalkylation is not a concern. wikipedia.org
Mechanistic Pathways of this compound Catalysis
The catalytic activity of this compound is primarily governed by its ability to act as a potent nucleophile and a moderately strong base. These properties enable it to facilitate reactions through several mechanistic pathways.
While this compound is a tertiary amine and cannot directly form an enamine, the broader field of amine organocatalysis heavily involves enamine and iminium ion intermediates. rsc.orgnih.gov Typically, primary or secondary amines are used to form enamines (which act as nucleophiles) or iminium ions (which act as electrophiles) with carbonyl compounds. nih.govtum.ded-nb.info
In catalytic systems where this compound might be present alongside a primary or secondary amine, its primary role would likely be as a base to facilitate the formation of the enamine or to participate in proton transfer steps within the catalytic cycle, rather than forming these intermediates itself. wikipedia.org The formation of an iminium ion from an α,β-unsaturated carbonyl compound lowers its LUMO, making it more susceptible to nucleophilic attack. nih.govtum.de Enamine catalysis, conversely, involves raising the HOMO of a carbonyl compound, turning it into a potent nucleophile. nih.gov
A crucial function of this compound in many catalytic cycles is its role in proton transfer and acid neutralization. epa.govnih.gov In reactions that produce acidic byproducts, such as the HCl generated from acyl chlorides in acylation reactions, this compound can act as an acid scavenger. wikipedia.org By neutralizing the acid, it prevents the protonation and deactivation of the catalyst or other sensitive reagents in the reaction mixture. wikipedia.org
Investigation of Cooperative Catalytic Mechanisms in Amine-Mediated Reactions
Cooperative catalysis, where two or more catalysts work in concert to promote a chemical transformation, has emerged as a powerful strategy in organic synthesis. nih.gov These systems can enable reactions that are not possible with a single catalyst and can lead to enhanced reactivity and selectivity. d-nb.infonih.gov
This compound and its analogs can participate in cooperative catalytic systems. For example, in a system combining a transition metal catalyst and an organocatalyst, this compound could function as a base or nucleophilic co-catalyst. d-nb.infonih.gov One such strategy involves merging enamine catalysis with transition metal catalysis, where the amine catalyst generates a nucleophilic enamine intermediate that reacts with an electrophile activated by the transition metal. d-nb.info
Another example is the cooperative catalysis between a boronic acid and a pyridine-N-oxide derivative (like DMAP N-oxide) for amide bond formation. rsc.org In such systems, the two catalysts work together to activate the carboxylic acid and the amine, facilitating the condensation reaction. While this specific example uses an N-oxide, it highlights the potential for 4-DAAP derivatives to engage in powerful cooperative catalytic cycles. These multi-catalyst systems often involve separate catalytic cycles that are interconnected, allowing for the activation of both the nucleophile and the electrophile in a single pot. nih.gov
Advanced Reaction Systems Employing this compound as a Catalyst
This compound, a derivative of 4-aminopyridine (B3432731), serves as a potent nucleophilic catalyst in a variety of organic transformations. Its efficacy stems from the high electron density on the pyridine nitrogen atom, enhanced by the electron-donating effect of the dibutylamino group. This heightened nucleophilicity allows it to act as an efficient acyl transfer agent and a base catalyst in numerous reactions. While much of the literature focuses on its more common counterpart, N,N-dimethylpyridin-4-amine (DMAP), the principles of catalysis are broadly applicable to this compound, with the bulkier butyl groups sometimes influencing reactivity and selectivity.
Application in Multi-component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the structural elements of all starting materials, are highly valued for their efficiency and atom economy. 4-Dialkylaminopyridines, including this compound, have demonstrated utility as catalysts in several such reactions. Their primary role is to act as a nucleophilic catalyst or a base to activate one of the components, thereby initiating the reaction cascade.
Baylis-Hillman Reaction: The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a tertiary amine or phosphine (B1218219). wikipedia.orgorganic-chemistry.org 4-Dialkylaminopyridines can catalyze this reaction by adding to the activated alkene to form a zwitterionic enolate intermediate. wikipedia.org This intermediate then adds to the aldehyde, and subsequent proton transfer and elimination of the catalyst yield the functionalized allylic alcohol product. While DABCO is a common catalyst, 4-dialkylaminopyridines are also effective. wikipedia.org For instance, DMAP has been used to catalyze the hydroxymethylation of 2-cyclohexenones in an aqueous medium via the Baylis-Hillman reaction. rsc.org The general mechanism suggests that this compound would function similarly, although its bulkier nature might influence the reaction rate.
Ugi Reaction: The Ugi four-component reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. organic-chemistry.orgnumberanalytics.com The reaction is believed to proceed through the formation of an imine from the aldehyde and amine, which is then activated by the carboxylic acid. The isocyanide adds to this activated iminium ion, followed by an intramolecular acyl transfer (the Mumm rearrangement) to yield the final product. organic-chemistry.org While not always the primary catalyst, 4-dialkylaminopyridines can be involved, particularly in variations of the Ugi reaction or as basic additives. For example, DMAP-based aldehydes have been used as a component in Ugi reactions to generate diverse chiral DMAP derivatives. mdpi.com
The following table summarizes the role of 4-dialkylaminopyridine catalysts in these representative multi-component reactions.
| Reaction | Role of N,N-Dialkylaminopyridine Catalyst | Reactants | Product Type |
| Baylis-Hillman | Nucleophilic catalyst, forms zwitterionic intermediate with activated alkene. | Aldehyde, Activated Alkene | Allylic Alcohol |
| Ugi | Can be used as a basic additive or incorporated into one of the components. | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |
Enantioselective Catalysis Mediated by Amine Derivatives
The development of chiral versions of 4-dialkylaminopyridines has opened a significant field in asymmetric catalysis. rsc.org By rendering the catalyst chiral, it becomes possible to control the stereochemical outcome of reactions, leading to the preferential formation of one enantiomer of a chiral product. These catalysts are particularly effective in acyl transfer reactions, enabling processes like the kinetic resolution of racemic alcohols and other substrates. rsc.org
The general strategy involves attaching a chiral scaffold to the 4-aminopyridine core. This chiral environment dictates the approach of the substrate to the activated acylpyridinium intermediate, leading to enantioselective acylation.
Kinetic Resolution of Secondary Alcohols: A primary application of chiral 4-dialkylaminopyridine derivatives is in the kinetic resolution of racemic secondary alcohols. In this process, one enantiomer of the alcohol is acylated at a faster rate than the other, allowing for the separation of the unreacted alcohol and the acylated product, both in enantioenriched form. A variety of chiral backbones have been successfully employed to create effective catalysts for this purpose. rsc.org
Influence of the N-Alkyl Group: The nature of the alkyl groups on the amino function can significantly impact the catalyst's performance. A study involving the dynamic kinetic resolution (DKR) of biaryl atropisomers directly compared the efficacy of a chiral catalyst bearing a dimethylamino group to one with a di-n-butylamino group. rsc.org The results showed that the catalyst with the smaller dimethylamino group provided higher enantioselectivity than the catalyst with the bulkier di-n-butylamino substituent. rsc.org
The following table presents a comparison of catalyst performance in the dynamic kinetic resolution of a biaryl lactone, highlighting the effect of the N-alkyl substituents.
| Catalyst Structure | N-Alkyl Group | Enantiomeric Ratio (er) | Reference |
| Chiral Ferrocene Backbone | Dimethyl | 79:21 | rsc.org |
| Chiral Ferrocene Backbone | Di-n-butyl | 70:30 | rsc.org |
This data suggests that for this particular transformation, the larger steric hindrance of the n-butyl groups on the nitrogen atom is detrimental to the enantioselectivity of the catalyst. rsc.org
Dynamic Kinetic Resolution of Azlactones: Chiral DMAP derivatives have also been successfully applied to the dynamic kinetic resolution of azlactones. Current time information in Bangalore, IN.uni-muenchen.de This reaction provides a valuable route to enantioenriched unnatural α-amino acids. Current time information in Bangalore, IN.uni-muenchen.de In these systems, the chiral catalyst, in conjunction with an alcohol, facilitates the opening of the azlactone ring. The catalyst differentiates between the two enantiomers of the rapidly racemizing azlactone, leading to a highly enantioenriched α-amino acid derivative. Current time information in Bangalore, IN.
Reactivity Profiles and Chemical Transformations of N,n Dibutylpyridin 4 Amine
Nucleophilic Reactivity of the Pyridine (B92270) Nitrogen and Amine Group
The defining characteristic of N,N-dibutylpyridin-4-amine is the pronounced nucleophilicity of its pyridine nitrogen atom. This is a direct consequence of the electron-donating resonance effect of the 4-amino group, which pushes electron density onto the ring nitrogen. This makes it substantially more basic (pKa of the conjugate acid is ~9.7) and more nucleophilic than pyridine itself (pKa of pyridinium (B92312) is 5.25). wikipedia.org
This enhanced nucleophilicity dictates its primary mode of reaction:
Protonation: It readily reacts with acids to form the corresponding N,N-dibutyl-4-aminopyridinium salt.
Alkylation and Acylation: The pyridine nitrogen serves as the primary site for attack by electrophiles such as alkyl halides and acyl halides. libretexts.org This reaction leads to the formation of quaternary pyridinium salts. uni-muenchen.de The reaction with acyl halides to form N-acylpyridinium ions is a key step in its function as a hypernucleophilic acylation catalyst, similar to the well-known 4-dimethylaminopyridine (B28879) (DMAP). uni-muenchen.de
While the exocyclic amine nitrogen also possesses a lone pair, its nucleophilicity is significantly diminished due to its involvement in resonance with the aromatic ring. Therefore, reactions with electrophiles occur preferentially at the ring nitrogen.
Table 1: Nucleophilic Reaction Sites of this compound
| Site | Relative Nucleophilicity | Common Reactions | Product Type |
|---|---|---|---|
| Pyridine Nitrogen | High | Protonation, Alkylation, Acylation | Pyridinium Salts |
C-N Bond Forming and Cleaving Reactions Involving the Compound
Carbon-nitrogen bond formation is fundamental to the synthesis of this compound itself. The typical laboratory synthesis involves the nucleophilic aromatic substitution of a 4-halopyridine, such as 4-chloropyridine (B1293800), with dibutylamine (B89481). uni-muenchen.de This reaction forges the C(sp²)–N bond between the pyridine ring and the dibutylamino group.
Conversely, C-N bonds within the molecule can be cleaved under specific conditions:
C(sp³)–N Bond Cleavage: The bonds between the nitrogen and the butyl groups can be cleaved. N-dealkylation is a known transformation for tertiary amines, though it often requires specific reagents or catalytic systems. organic-chemistry.org
C(sp²)–N Bond Cleavage: The bond connecting the amino group to the pyridine ring is generally robust due to its partial double-bond character from resonance. However, transition-metal-catalyzed processes have been developed that can activate and cleave such C-N bonds, although this is not a common reaction for this class of compounds under typical conditions. rsc.org The cleavage of C-N bonds is a key strategy in various synthetic transformations, including the synthesis of pyridines and pyrroles from primary amines. rsc.org
Reactions with Electrophilic Species
As established, this compound reacts readily with electrophilic species, with the reaction occurring almost exclusively at the highly nucleophilic pyridine nitrogen. wikipedia.orglibretexts.org
A primary example is its reaction with acylating agents, such as acid chlorides or anhydrides. This reaction is central to its application in organocatalysis. uni-muenchen.de The pyridine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, displacing the leaving group and forming a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic than the initial acylating agent and is readily attacked by other nucleophiles (like alcohols), regenerating the this compound catalyst and completing the catalytic cycle for acylation.
Due to the deactivating effect of the pyridinium nitrogen formed upon initial reaction with an electrophile, electrophilic aromatic substitution on the carbon atoms of the pyridine ring is highly suppressed and requires harsh conditions. libretexts.org If forced, substitution would be directed to the 3- and 5-positions. imperial.ac.uk
Theoretical and Computational Chemistry Studies of N,n Dibutylpyridin 4 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of N,N-dibutylpyridin-4-amine. These calculations provide a detailed picture of the electron distribution within the molecule, which in turn governs its reactivity.
DFT methods are employed to optimize the molecular geometry of this compound, determining the most stable arrangement of its atoms. From this optimized structure, a variety of electronic properties can be calculated. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-deficient regions of the molecule. For this compound, the MEP would be expected to show a high electron density around the pyridine (B92270) nitrogen atom and the amino nitrogen, indicating these as likely sites for electrophilic attack or coordination.
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another critical tool. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity; a smaller gap generally suggests higher reactivity. For this compound, the lone pair of electrons on the amino nitrogen would significantly contribute to the HOMO, making it a strong electron donor.
Natural Bond Orbital (NBO) analysis can provide further insights into the bonding and electronic delocalization within the molecule. This analysis can quantify the hyperconjugative interactions, such as the interaction between the lone pair of the amino nitrogen and the π-system of the pyridine ring, which contributes to the compound's high basicity and nucleophilicity.
Table 1: Calculated Electronic Properties of a Representative 4-Aminopyridine (B3432731) Derivative (Illustrative)
| Property | Calculated Value | Method |
| HOMO Energy | -5.8 eV | B3LYP/6-311++G(d,p) |
| LUMO Energy | -0.5 eV | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | 5.3 eV | B3LYP/6-311++G(d,p) |
| Dipole Moment | 4.5 D | B3LYP/6-311++G(d,p) |
Note: The values in this table are illustrative and based on typical results for similar 4-aminopyridine compounds. Specific values for this compound would require dedicated calculations.
Computational Modeling of Catalytic Transition States and Intermediates
This compound is a derivative of 4-(N,N-dimethylamino)pyridine (DMAP), a well-known nucleophilic catalyst. Computational modeling is invaluable for investigating the mechanisms of reactions catalyzed by such compounds. By mapping the potential energy surface of a reaction, researchers can identify the transition states and intermediates involved in the catalytic cycle.
DFT calculations are commonly used to locate the geometries of transition states, which represent the energy maxima along the reaction coordinate. The calculated energy of the transition state allows for the determination of the activation energy, a key factor in reaction kinetics. For reactions catalyzed by this compound, such as acylation reactions, computational models can elucidate the structure of the key acylpyridinium intermediate and the transition states leading to its formation and subsequent reaction.
These models can also be used to explore the role of the dibutyl groups in modulating the catalytic activity. The steric and electronic effects of these alkyl chains can be quantified by comparing the calculated activation energies and reaction profiles with those of other 4-(dialkylamino)pyridines.
Prediction of Reaction Mechanisms and Kinetic Parameters
Computational chemistry enables the prediction of plausible reaction mechanisms by evaluating the energetics of different potential pathways. By calculating the free energy profile for each proposed mechanism, the most favorable pathway can be identified. This is particularly useful for complex reactions where multiple competing pathways may exist.
For this compound-catalyzed reactions, computational studies can help to distinguish between different mechanistic possibilities, such as a concerted versus a stepwise mechanism. The influence of solvent on the reaction mechanism can also be investigated using implicit or explicit solvent models in the calculations.
Furthermore, computational methods can be used to predict kinetic parameters, such as rate constants, by applying transition state theory to the calculated activation energies. While these predictions may not always be quantitatively exact, they provide valuable trends and insights into the factors that control the reaction rate.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for studying the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are better suited for exploring the conformational flexibility and intermolecular interactions of this compound in a condensed phase.
MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of the flexible dibutyl chains. The simulations can reveal the preferred conformations of these chains and the dynamics of their movement, which can be important for understanding how the catalyst interacts with substrates in a reaction.
Moreover, MD simulations can provide a detailed picture of the interactions between this compound and solvent molecules or other reactants. Radial distribution functions can be calculated to show the average distance and coordination of different species around the catalyst. These simulations are crucial for understanding the role of the solvent in the catalytic process and for designing new catalysts with improved solubility and activity.
Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural assignment of N,N-dibutylpyridin-4-amine and for monitoring the progress of reactions in which it is involved. researchgate.netmagritek.com
Structural Assignment: Both ¹H and ¹³C NMR spectroscopy are instrumental in confirming the molecular structure of this compound.
¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For this compound, characteristic signals would be expected for the protons on the butyl chains and the pyridine (B92270) ring. The protons of the methyl (CH₃) group would appear at the most upfield region, followed by the methylene (B1212753) (CH₂) groups of the butyl chain. libretexts.orgorgchemboulder.com The protons attached to the pyridine ring would be observed further downfield due to the deshielding effect of the aromatic ring. libretexts.org
¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. oregonstate.edu The carbons of the butyl groups would resonate at higher field compared to the aromatic carbons of the pyridine ring. wiredchemist.com The carbon atom attached to the nitrogen (C-N) would have a distinct chemical shift. wiredchemist.com
Detailed ¹H and ¹³C NMR Data for this compound: In a study involving the synthesis of N,N-dibutylpyridin-2-amine, a related isomer, the following NMR data was reported in CDCl₃: ¹H NMR (600 MHz) δ 0.95 (t, J = 7.3 Hz, 6H), 1.33–1.38 (m, 4H), 1.56–1.60 (m, 4H), 3.42 (t, J = 7.6 Hz, 4H), 6.41–6.46 (m, 2H), 7.36–7.39 (m, 1H). frontiersin.org While this data is for the 2-amino isomer, it provides a reference for the expected chemical shifts of the dibutylamino group.
Reaction Monitoring: NMR spectroscopy is a powerful tool for real-time reaction monitoring. nih.gov By acquiring spectra at regular intervals, the consumption of reactants and the formation of products can be quantified, providing valuable kinetic data. uib.nonih.gov For instance, in reactions where this compound acts as a catalyst or a reactant, monitoring the changes in the intensity of its characteristic NMR signals allows for the determination of reaction rates and the identification of potential intermediates. researchgate.net Benchtop NMR spectrometers have made this technique more accessible for routine reaction monitoring in synthetic labs. magritek.comuib.no
Mass Spectrometry Techniques for Mechanistic Interrogation and Intermediate Identification
Mass spectrometry (MS) is a vital analytical technique for identifying molecules and elucidating reaction mechanisms by providing information about the mass-to-charge ratio (m/z) of ions. nih.gov
Molecular Ion Peak: For this compound, the molecular ion peak in the mass spectrum would correspond to its molecular weight. As an amine, it contains an odd number of nitrogen atoms, which, according to the nitrogen rule, results in an odd nominal molecular weight. libretexts.orgmiamioh.edu
Fragmentation Patterns: The fragmentation pattern in mass spectrometry provides structural information. For aliphatic amines, a characteristic fragmentation is the α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org In the case of this compound, this would lead to the loss of a propyl radical (C₃H₇•) to form a stable immonium ion. The largest alkyl group is preferentially lost in this process. miamioh.edu
Mechanistic Interrogation: Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for studying reaction mechanisms, as it can detect charged intermediates in solution. nih.gov In reactions catalyzed by or involving this compound, ESI-MS can be used to identify and characterize key intermediates, providing direct evidence for proposed mechanistic pathways. nih.gov This is especially valuable in organocatalysis, where charged species like iminium ions are often formed. nih.gov Tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), can further fragment these intermediates to gain more detailed structural information. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.
Infrared Spectroscopy: As a tertiary amine, this compound will not show the characteristic N-H stretching vibrations typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region. wpmucdn.comorgchemboulder.com However, other key vibrational modes can be identified:
C-N Stretching: The C-N stretching vibration for aromatic amines is typically observed in the 1335-1250 cm⁻¹ range, while for aliphatic amines, it appears between 1250-1020 cm⁻¹. orgchemboulder.com this compound will exhibit C-N stretches corresponding to both the aromatic pyridine ring and the aliphatic butyl groups.
Aromatic C-H and C=C Stretching: The pyridine ring will show characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. spectroscopyonline.com
Aliphatic C-H Stretching: The butyl groups will give rise to strong C-H stretching absorptions in the 2850-2960 cm⁻¹ range. wpmucdn.com
Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations and the C=C bonds of the pyridine ring.
Structure Activity Relationship Sar Studies of N,n Dibutylpyridin 4 Amine and Its Derivatives
Influence of N-Alkyl Substituents on Catalytic Activity and Selectivity
The nature of the alkyl groups on the exocyclic nitrogen atom of 4-aminopyridine (B3432731) derivatives significantly modulates their catalytic properties. The size, length, and branching of these substituents create distinct steric and electronic environments around the nucleophilic nitrogen centers, thereby affecting both catalytic activity and selectivity.
Research into a series of N,N-dialkyl-4-aminopyridines has shown that increasing the length of the N-alkyl chains from methyl to octyl leads to a rapid convergence of their acetyl cation affinity (ACA) values, a computed measure of nucleophilicity. uni-muenchen.de While 4-(dimethylamino)pyridine (DMAP) has a slightly lower ACA than its longer-chain analogues, the difference becomes marginal with further elongation. For instance, the ACA for the N,N-dibutyl derivative is very similar to that of the N,N-dihexyl and N,N-dioctyl derivatives, suggesting that beyond a certain chain length, the electronic effect on the nitrogen's basicity and nucleophilicity plateaus. uni-muenchen.de
| Compound Name | N-Alkyl Substituents | ACA (kJ/mol) |
|---|---|---|
| 4-(Dimethylamino)pyridine (DMAP) | Methyl | +217.3 |
| N,N-Diethylpyridin-4-amine | Ethyl | +222.2 |
| N,N-Dipropylpyridin-4-amine | n-Propyl | +223.7 |
| N,N-Dibutylpyridin-4-amine | n-Butyl | +223.9 |
| N,N-Dihexylpyridin-4-amine | n-Hexyl | +224.0 |
| N,N-Dioctylpyridin-4-amine | n-Octyl | +224.2 |
However, the steric bulk of the N-alkyl groups can play a decisive role in selectivity. In the dynamic kinetic resolution of atropisomeric biaryls, a catalyst bearing a dimethylamino group (L1) provided significantly higher enantioselectivity (79:21 er) compared to a catalyst with a di-n-butylamino substituent (L5), which yielded a 70:30 er. rsc.org This finding demonstrates that larger, more sterically demanding alkyl groups can be detrimental to achieving high selectivity in sterically sensitive transformations. rsc.org The increased steric hindrance of the butyl groups compared to methyl groups likely impedes the optimal orientation of the substrate in the transition state, leading to a loss of stereocontrol.
Effects of Pyridine (B92270) Ring Substitution on Reactivity and Catalysis
Substituents placed at the 2-position of the pyridine ring are generally found to be detrimental to catalytic activity. researchgate.net This is attributed to steric hindrance, which can impede the approach of reactants to the nucleophilic nitrogen and destabilize the formation of key intermediates like acylpyridinium cations. researchgate.net Conversely, introducing electron-withdrawing groups to the pyridine ring can be advantageous in specific catalytic systems. For example, in iridium-catalyzed remote hydroamination reactions, 2-aminopyridines bearing electron-withdrawing substituents showed improved selectivity for the desired product. nih.gov This effect is thought to arise from slowing the rate of hydroamination, which allows for more complete isomerization of the alkene substrate prior to the C-N bond-forming step. nih.gov
The development of pyridine-N-oxides as catalysts has opened new avenues for structural modification. Studies have shown that the nucleophilic site in these catalysts shifts from the ring nitrogen to the N-oxide oxygen. acs.org This change allows for greater structural diversity at the C-4 position; for instance, chiral 4-aryl-pyridine-N-oxides, which lack the traditional dialkylamino group, have been developed as highly effective acyl transfer organocatalysts. acs.org This demonstrates that the strong electron-donating dialkylamino group is not always essential for high catalytic ability in N-oxide systems. Furthermore, the synthesis of meta-substituted fluoropyridines has been achieved through the direct fluorination of pyridine N-oxide precursors, a process that is challenging with standard pyridine rings due to their electron-rich nature. nih.govrsc.org
Computational SAR Modeling for Predicting Chemical Behavior and Performance
Computational chemistry provides powerful tools for elucidating the structure-activity relationships of catalysts like this compound. Methods such as Density Functional Theory (DFT) and molecular dynamics simulations allow for the prediction of chemical properties and the detailed investigation of reaction mechanisms at a molecular level. unl.pt
Computational models are frequently used to quantify the nucleophilicity and basicity of catalysts, which are key predictors of their activity. For example, acetyl cation affinity (ACA) values have been calculated for a range of 4-(dialkylamino)pyridines to provide a quantitative scale of their intrinsic nucleophilic power. uni-muenchen.de These calculations have confirmed that conformational fixation, such as annelating an alkyl chain to the pyridine ring, can enhance catalytic activity by raising the ACA value. uni-muenchen.deuni-muenchen.de
DFT studies have been instrumental in mapping the potential energy surfaces of reactions catalyzed by 4-(dialkylamino)pyridine derivatives. Such analyses help to identify the structures of transition states and intermediates, providing insight into the origins of stereoselectivity. researchgate.net In the dynamic kinetic resolution of azlactones catalyzed by chiral 2-substituted DMAP-N-oxides, theoretical studies revealed that high enantioselectivity was governed by steric factors and that the inclusion of an acid additive lowered the activation energy by creating a hydrogen-bond bridge. nih.gov Similarly, computational studies of pyridinamide ion pairs have been used to quantify their Lewis basicity. core.ac.uk This synergy between experimental kinetics and computational modeling provides a deeper understanding of the factors controlling catalytic efficiency and selectivity. uni-muenchen.de
Systematic Structural Modifications and Their Impact on Reaction Efficiency
As established, altering the N-alkyl substituents from smaller groups like methyl to larger ones like butyl primarily introduces steric effects, while the electronic contribution to nucleophilicity shows limited change beyond ethyl groups. uni-muenchen.de While the fundamental catalytic activity (related to nucleophilicity) of this compound is comparable to other long-chain dialkyl derivatives, its efficiency in terms of selectivity can be lower than that of less hindered analogues like DMAP in sterically demanding reactions. rsc.org Therefore, for reactions where stereocontrol is paramount, smaller N-alkyl groups are often preferred.
Systematic changes to the pyridine ring offer a powerful method to fine-tune catalyst performance. Introducing substituents can modulate the catalyst's electronic properties. For instance, electron-withdrawing groups on the ring can decrease the nucleophilicity of the catalyst but may enhance selectivity in certain multi-step catalytic cycles by modulating the rates of competing elementary steps. nih.gov Conversely, electron-donating groups are generally expected to increase nucleophilicity and raw catalytic activity. However, the position of these substituents is critical; steric hindrance from groups at the 2- (or 6-) position can override any beneficial electronic effects and reduce reaction efficiency. researchgate.net The conversion to N-oxides fundamentally alters the catalyst's reactivity profile, enabling structural variations at the C-4 position that are not feasible in the parent pyridine systems, thereby expanding the scope of accessible catalysts. acs.org This comprehensive approach, combining modifications at both the exocyclic nitrogen and the aromatic ring, allows for the rational design of 4-aminopyridine catalysts tailored for optimal efficiency and selectivity in specific chemical transformations.
Derivatives and Analogues of N,n Dibutylpyridin 4 Amine in Advanced Organic Synthesis
Synthesis and Academic Utility of Homologous and Analogous Pyridine (B92270) Amines
The synthesis of N,N-dialkyl-4-aminopyridines (DAPs) and their analogues is well-established, with several methods available for their preparation. A common and direct approach involves the nucleophilic substitution of a suitable leaving group at the 4-position of the pyridine ring with a secondary amine. For instance, the synthesis of N,N-dibutylpyridin-2-amine, an isomer of the title compound, is achieved by reacting 2-chloropyridine (B119429) or 2-bromopyridine (B144113) with dibutylamine (B89481). chemsrc.comfrontiersin.org This methodology is broadly applicable to the 4-substituted isomers.
A general pathway for synthesizing N,N-dialkylpyridin-4-amines involves the reaction of 4-halopyridines (e.g., 4-chloropyridine (B1293800) or 4-bromopyridine) with the corresponding secondary dialkylamine. This C–N cross-coupling reaction can be facilitated by copper catalysts, often in deep eutectic solvents, providing a mild and efficient route to tertiary amines. frontiersin.org Another approach involves the reaction of 2-aminopyridine (B139424) with butanol, though this may yield a mixture of products. chemsrc.com The academic utility of these compounds is extensive, primarily revolving around their role as super-nucleophilic catalysts in acylation, alkylation, and silylation reactions, a role famously established by the simpler homologue, N,N-dimethylpyridin-4-amine (DMAP). The enhanced steric bulk of the dibutyl groups in N,N-dibutylpyridin-4-amine, compared to the methyl groups in DMAP, can influence selectivity in certain transformations. Furthermore, derivatives of these amines have been developed into ionic liquids, which serve as efficient and recyclable catalysts for environmentally friendly syntheses, such as the Fischer indole (B1671886) synthesis and the formation of 1H-tetrazoles. rsc.org
| Product | Reactant 1 | Reactant 2 | Catalyst/Conditions | Reference |
| N,N-dibutylpyridin-2-amine | 2-Bromopyridine | Dibutylamine | Not specified, 94% yield | chemsrc.com |
| N,N-dibutylpyridin-2-amine | 2-Chloropyridine | Dibutylamine | Not specified, 95% yield | chemsrc.com |
| N,N-dibutylpyridin-2-amine | 2-Fluoropyridine | Dibutylamine | Not specified, 62% yield | chemsrc.com |
| N,N-dibutylpyridin-2-amine | 2-Bromopyridine | Dibutylamine | Copper catalyst | frontiersin.org |
| DMAP-based Ionic Liquids | N,N-dimethylpyridin-4-amine | Various | Not specified | rsc.org |
Functionalization Strategies for Enhanced Catalytic or Synthetic Applications
To broaden the utility of this compound and its analogues, various functionalization strategies have been developed. These modifications aim to tune the electronic and steric properties of the molecule, thereby enhancing its catalytic efficiency, altering its selectivity, or enabling its immobilization on solid supports.
One key strategy is the α-functionalization of the N-alkyl groups. nih.gov Photocatalytic methods, for example, allow for the formation of α-amino radicals from tertiary amines, which can then add to activated olefins in a Giese-type reaction. nih.gov This approach can be used to introduce new carbon-carbon bonds at the position adjacent to the nitrogen atom of the dibutylamino group. nih.gov By carefully selecting the photocatalyst and reaction conditions, it is possible to control the regioselectivity of this functionalization. nih.gov Another powerful method for amine functionalization involves the use of organoborane catalysts like B(C₆F₅)₃, which can mediate hydride abstraction from α-amino C–H bonds to generate reactive iminium ions. cardiff.ac.uk These intermediates can then react with various nucleophiles, enabling the α-functionalization of the amine's alkyl chains. cardiff.ac.uk
Functionalization is not limited to the alkyl side chains. The pyridine ring itself can be modified. For instance, introducing electron-withdrawing or electron-donating groups onto the pyridine ring can modulate the nucleophilicity of the exocyclic nitrogen atom, thereby fine-tuning the catalytic activity. The development of N-aminopyridinium salts represents another avenue of functionalization, creating bifunctional reagents with both nucleophilic and electrophilic or radical reactivity. rsc.org These advanced reagents are valuable in complex settings, such as photocatalyzed and metal-catalyzed transformations, for the efficient introduction of nitrogen into organic molecules. rsc.org
| Strategy | Description | Intermediate | Application | Reference |
| Photocatalytic α-Functionalization | Uses a photocatalyst (e.g., Iridium complex) to generate a radical at the α-position of the N-alkyl group. | α-amino radical | C-C bond formation with activated olefins. | nih.gov |
| Organoborane-Mediated Functionalization | Employs a Lewis acidic borane (B79455) (e.g., B(C₆F₅)₃) to abstract a hydride from the α-C-H bond. | Iminium ion | Reaction with various nucleophiles. | cardiff.ac.uk |
| N-Aminopyridinium Salt Formation | Amination of the pyridine nitrogen to create a salt with a reactive N-N bond. | N-aminopyridinium ion | Bifunctional aminating reagents in metal-catalyzed and photocatalyzed reactions. | rsc.org |
Integration of this compound Scaffolds into Complex Molecular Architectures
The N,N-dialkylaminopyridine scaffold is a valuable building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its inherent chemical properties and the potential for diverse functionalization make it an attractive core for constructing larger, more elaborate structures.
A prominent example is the incorporation of the N,N-dialkylaminopyridine motif into antagonists for the A₃ adenosine (B11128) receptor, which are of significant interest for their potential therapeutic applications. nih.govresearchgate.net In these complex structures, a substituted pyridine ring often serves as the central scaffold. For example, 3,5-diacyl-2,4-dialkyl-6-phenylpyridine derivatives have been synthesized and identified as selective A₃ adenosine receptor antagonists. nih.gov The synthesis of these molecules often involves multi-component reactions, such as the Hantzsch condensation to form a dihydropyridine (B1217469) ring, followed by oxidation to the corresponding pyridine. nih.gov The substituents on the pyridine core, including the dialkylamino group or its precursors, are crucial for modulating the affinity and selectivity for the biological target. nih.govresearchgate.net
Furthermore, the aminopyridine framework is integral to the synthesis of various heterocyclic systems. It can be a key component in one-pot, three-component reactions to create substituted pyridines. researchgate.net The reactivity of the aminopyridine unit also allows for its fusion into bicyclic and polycyclic systems. For instance, ring-constrained analogues, such as lactones and lactams, can be prepared from functionalized pyridine precursors, demonstrating the scaffold's versatility in creating conformationally restricted molecules for structure-activity relationship studies. nih.gov The synthesis of pyrrolidines, piperidines, and other cyclic amines can also be achieved through reactions involving aminopyridine derivatives or related nitrogen-containing heterocycles, showcasing the broad applicability of these scaffolds in constructing diverse molecular architectures. organic-chemistry.orgorganic-chemistry.org
Future Research Directions and Emerging Applications in Chemical Science
Exploration of N,N-Dibutylpyridin-4-amine in Sustainable Chemical Processes
The development of sustainable chemical processes is a paramount goal in contemporary chemical research, aiming to minimize environmental impact and enhance resource efficiency. Amines, as a class of compounds, are central to these efforts, with research focusing on their synthesis from renewable resources and their application in green chemistry. rsc.orgmdpi.com
Future investigations are likely to focus on the application of this compound in environmentally benign reaction media, such as deep eutectic solvents (DESs). mdpi.comfrontiersin.org These solvents are gaining traction as green alternatives to traditional volatile organic compounds. researchgate.net The unique physicochemical properties of DESs, including low volatility and high thermal stability, make them attractive for a variety of chemical transformations. mdpi.com Research in this area could explore the catalytic activity and recyclability of this compound in DESs for various reactions, contributing to the development of more sustainable synthetic protocols. mdpi.com
Furthermore, the synthesis of amines from renewable feedstocks is a critical area of green chemistry. rsc.org While direct research on the synthesis of this compound from bio-based sources is not yet prominent, this represents a logical and important future research direction. Developing pathways to produce this catalyst from renewable starting materials would significantly enhance its green credentials.
Development of Immobilized or Heterogeneous Catalytic Systems
A significant drawback of homogeneous catalysts like this compound is the difficulty in their separation from the reaction mixture and subsequent reuse. mdpi.com This has spurred considerable research into the development of immobilized or heterogeneous catalytic systems, where the catalyst is anchored to a solid support. researchgate.net
Future research will likely focus on developing robust and efficient heterogeneous catalysts based on pyridin-4-amine scaffolds. This involves the immobilization of this compound or its derivatives onto various supports, such as polymers, silica, or metal-organic frameworks (MOFs). mdpi.comresearchgate.netacs.org For instance, polymer-bound dialkylaminopyridine catalysts have been explored for their utility in various synthetic transformations. taylorandfrancis.com The development of a pyrrolidine-functionalized poly[(ethylene glycol) methacrylate] resin as a heterogeneous catalyst for aqueous aldol (B89426) reactions highlights the potential of such systems. mdpi.com
Advanced Computational Methodologies for Predictive Design in Amine Catalysis
Computational chemistry has become an indispensable tool in modern catalyst design, allowing for the prediction of catalytic activity and the elucidation of reaction mechanisms. researchgate.netnih.govrsc.org For amine catalysis, computational methods are being employed to understand the intricate interplay of steric and electronic effects that govern catalyst performance. researchgate.net
Future research in this area will leverage advanced computational methodologies to design novel and more efficient pyridin-4-amine catalysts. researchgate.net Density Functional Theory (DFT) calculations, for example, can be used to model transition states and predict the reactivity of different catalyst structures. marquette.eduamazonaws.com This allows for a rational, in-silico design process, reducing the need for extensive experimental screening.
A key focus will be the development of predictive models that can accurately correlate catalyst structure with activity for specific reactions. researchgate.net For instance, computational studies can help in designing bifunctional catalysts that incorporate both a pyridin-4-amine moiety and another catalytic group to achieve synergistic effects. marquette.eduamazonaws.com The use of computational probing to identify promising amine functionalities for heterogeneous aldol reaction catalysts serves as a strong precedent for this approach. mdpi.com By understanding the fundamental principles of catalysis at a molecular level, researchers can design next-generation catalysts with tailored properties for specific applications.
Novel Synthetic Transformations Mediated by Pyridin-4-amine Catalysts
While 4-(dialkylamino)pyridines are well-known catalysts for acylation and related reactions, there is a continuous drive to discover new synthetic transformations that can be mediated by these versatile catalysts. taylorandfrancis.com
Future research is expected to uncover novel applications of this compound and its derivatives in organic synthesis. This could include their use in C-H functionalization, cross-coupling reactions, and asymmetric catalysis. ijrpr.comrsc.org The development of chiral pyridine-N,N'-dioxide ligands for asymmetric Friedel-Crafts alkylation reactions showcases the potential for designing new chiral catalysts based on the pyridine (B92270) scaffold. rsc.org
Moreover, the exploration of pyridin-4-amine catalysts in multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, is a promising avenue. The development of new catalytic systems for such reactions would be highly valuable for increasing synthetic efficiency. The synthesis of N-aromatic heterocycles through the hydrogenation of diesters in the presence of anilines, catalyzed by a ruthenium complex, points towards the potential of amine-involved, one-pot transformations. rsc.org The discovery of novel catalytic activities will continue to expand the synthetic utility of the pyridin-4-amine framework.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
